(S)-AZD 6482

説明

特性

IUPAC Name |

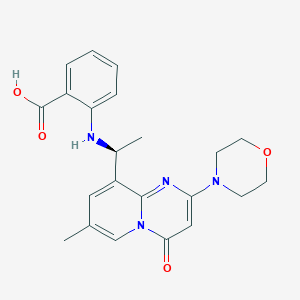

2-[[(1S)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTDIKMSKMREGO-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C(=O)C=C(N=C2C(=C1)[C@H](C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901113491 |

Source

|

| Record name | 2-[[(1S)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901113491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173900-37-2 |

Source

|

| Record name | 2-[[(1S)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173900-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(1S)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901113491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-AZD6482: A Deep Dive into its Mechanism of Action in PTEN-Deficient Cells

A Technical Guide for Researchers and Drug Development Professionals

The tumor suppressor protein PTEN (Phosphatase and Tensin homolog) is a critical negative regulator of the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in a multitude of human cancers. Loss of PTEN function, a common event in tumorigenesis, leads to unchecked cell proliferation, survival, and growth. This dependency on the PI3K pathway has made it a prime target for therapeutic intervention. (S)-AZD6482, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ), has emerged as a promising agent for treating PTEN-deficient tumors. This technical guide provides an in-depth analysis of the mechanism of action of (S)-AZD6482 in this specific cellular context, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological processes.

Core Mechanism: Selective Inhibition of PI3Kβ in a PTEN-Deficient Environment

(S)-AZD6482, also known as KIN-193, is a highly potent and selective ATP-competitive inhibitor of PI3Kβ[1]. In cells with functional PTEN, the activity of PI3K is tightly controlled. However, in PTEN-deficient cells, the loss of PTEN's lipid phosphatase activity leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that activates downstream signaling through kinases like AKT. This sustained activation of the PI3K/AKT/mTOR pathway is a hallmark of PTEN-null tumors[2].

Crucially, PTEN-deficient tumors exhibit a particular dependence on the PI3Kβ isoform for their survival and proliferation[3]. This makes selective PI3Kβ inhibition a targeted therapeutic strategy. (S)-AZD6482 capitalizes on this vulnerability by directly inhibiting the kinase activity of p110β, thereby blocking the conversion of PIP2 to PIP3 and effectively shutting down the hyperactive signaling cascade at its origin.

The downstream consequences of PI3Kβ inhibition by (S)-AZD6482 in PTEN-deficient cells are multifaceted:

-

Inhibition of AKT and Downstream Effectors: Treatment with (S)-AZD6482 leads to a significant reduction in the phosphorylation of AKT (p-AKT) and its downstream targets, including GSK-3β and members of the mTOR pathway like S6 ribosomal protein[4][5]. This blockade of the canonical PI3K pathway disrupts signals that promote cell growth, proliferation, and survival.

-

Induction of Apoptosis and Cell Cycle Arrest: By suppressing pro-survival signals, (S)-AZD6482 can induce programmed cell death (apoptosis) and cause cell cycle arrest in PTEN-deficient cancer cells[5]. This is evidenced by decreased levels of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1 following treatment[5].

-

Modulation of the Tumor Microenvironment: Recent studies have revealed a novel aspect of (S)-AZD6482's mechanism of action involving the tumor microenvironment. In PTEN-deficient breast tumors, inhibition of PI3Kβ with (S)-AZD6482 has been shown to up-regulate TNF/NF-κB signaling and down-regulate IL-6/STAT3 signaling[4][6]. This shift in signaling can promote an anti-tumor immune response, suggesting a dual role for (S)-AZD6482 in directly targeting tumor cells and modulating their interaction with the immune system[4]. The combination of (S)-AZD6482 with anti-PD-1 immunotherapy has shown synergistic effects in inhibiting tumor growth in preclinical models[4][6].

Quantitative Data Summary

The potency and selectivity of (S)-AZD6482 have been characterized in various assays. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Assay Type | Source |

| IC50 (p110β) | 0.69 nM | In vitro kinase assay | [7] |

| IC50 (p110α) | 136 nM | In vitro kinase assay | |

| IC50 (p110δ) | 13.6 nM | In vitro kinase assay | |

| IC50 (p110γ) | 47.8 nM | In vitro kinase assay | |

| IC50 (U87 Glioblastoma Cells) | 9.061 µM | Cell Viability Assay (CCK-8) | [8] |

| IC50 (U118 Glioblastoma Cells) | 7.989 µM | Cell Viability Assay (CCK-8) | [8] |

Table 1: In vitro potency and selectivity of (S)-AZD6482.

| Cell Line Type | Sensitivity to (S)-AZD6482 (EC50 < 5 µM) | Source |

| PTEN mutations | 35% (20 out of 57 cell lines) | [7] |

| Wild-type PTEN | 16% (58 out of 365 cell lines) | [7] |

Table 2: Sensitivity of cancer cell lines to (S)-AZD6482 based on PTEN status.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: PI3K/AKT/mTOR signaling in PTEN-deficient cells and the inhibitory action of (S)-AZD6482.

Caption: A generalized experimental workflow for evaluating the effects of (S)-AZD6482.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, this section outlines the methodologies for key assays cited in the literature.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of (S)-AZD6482.

-

Cell Seeding: PTEN-deficient human glioblastoma cell lines (e.g., U87 and U118) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of (S)-AZD6482 (e.g., 0.625–40 µM) or a vehicle control (DMSO) for 48 hours[8].

-

Reagent Addition: Following incubation, a solution from a Cell Counting Kit-8 (CCK-8) is added to each well, and the plates are incubated for a specified time to allow for the conversion of the WST-8 tetrazolium salt to formazan by cellular dehydrogenases.

-

Data Acquisition: The absorbance is measured at a specific wavelength using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve[9].

Western Blot Analysis

This technique is employed to assess the phosphorylation status and expression levels of key proteins in the PI3K/AKT/mTOR pathway.

-

Cell Lysis: After treatment with (S)-AZD6482, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins such as p-AKT (S473), total AKT, p-GSK-3β, Bcl-2, cyclin D1, and a loading control (e.g., β-actin or GAPDH)[5].

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software, and the levels of target proteins are normalized to the loading control.

In Vivo Tumor Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of (S)-AZD6482 in a living organism.

-

Tumor Implantation: PTEN-deficient human cancer cells (e.g., HCC70 or PC3) are subcutaneously injected into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives (S)-AZD6482, often administered orally at a specific dose and schedule (e.g., daily)[10]. The control group receives a vehicle.

-

Tumor Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be harvested at specific time points after the final dose to assess target engagement by western blotting for pathway biomarkers like p-AKT[11][12].

-

Efficacy Analysis: The anti-tumor activity is determined by comparing the tumor growth in the treated group to the control group.

Conclusion and Future Directions

(S)-AZD6482 is a highly selective and potent PI3Kβ inhibitor with a clear mechanism of action in PTEN-deficient cancer cells. By targeting a key dependency in these tumors, it effectively inhibits the hyperactivated PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and survival. The discovery of its ability to modulate the tumor immune microenvironment opens up exciting new avenues for combination therapies.

Future research should continue to explore the full potential of (S)-AZD6482, both as a monotherapy and in combination with other targeted agents and immunotherapies. A deeper understanding of the resistance mechanisms that may arise in response to PI3Kβ inhibition will be critical for optimizing its clinical application and improving outcomes for patients with PTEN-deficient cancers. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promise of (S)-AZD6482 into effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors | BioWorld [bioworld.com]

- 5. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3Kβ controls immune evasion in PTEN-deficient breast tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Blocking PI3K p110β Attenuates Development of PTEN-Deficient Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

(S)-AZD6482 PI3K isoform selectivity profile

An In-Depth Technical Guide on the PI3K Isoform Selectivity Profile of (S)-AZD6482

Introduction

(S)-AZD6482, also known as KIN-193, is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2] The PI3K family of lipid kinases plays a crucial role in various cellular signaling pathways that regulate cell growth, proliferation, survival, and motility.[3] The four Class I PI3K isoforms (α, β, γ, and δ) have distinct tissue distributions and non-redundant physiological functions, making isoform-selective inhibition a key strategy in drug development to maximize therapeutic efficacy while minimizing off-target effects.[4][5] (S)-AZD6482 has been investigated primarily for its anti-thrombotic and anti-cancer activities, particularly in tumors with PTEN-deficiency where the PI3Kβ pathway is often hyperactivated.[6][7] This document provides a comprehensive technical overview of the PI3K isoform selectivity profile of (S)-AZD6482, detailing its inhibitory potency, the experimental protocols used for its characterization, and the relevant signaling context.

Data Presentation: PI3K Isoform Selectivity Profile

The inhibitory activity of (S)-AZD6482 against the four Class I PI3K isoforms is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data, compiled from multiple biochemical (cell-free) assays, demonstrates a clear selectivity for the PI3Kβ isoform.

It is important to note that IC50 values can vary between different studies and assay conditions. The tables below summarize the reported values from various sources.

Table 1: Isoform Selectivity Profile of (S)-AZD6482 (Data Set 1)

| PI3K Isoform | Target | IC50 (nM) | Selectivity vs. PI3Kβ (Fold) |

| PI3Kβ | p110β | 0.69 | 1 |

| PI3Kδ | p110δ | 13.6 | ~20 |

| PI3Kγ | p110γ | 47.8 | ~70 |

| PI3Kα | p110α | 136 | ~200 |

| Source: Data compiled from MedChemExpress, Cayman Chemical, and R&D Systems.[2][6] |

Table 2: Isoform Selectivity Profile of (S)-AZD6482 (Data Set 2)

| PI3K Isoform | Target | IC50 (nM) | Selectivity vs. PI3Kβ (Fold) |

| PI3Kβ | p110β | 10 | 1 |

| PI3Kδ | p110δ | 80 | 8 |

| PI3Kα | p110α | 870 | 87 |

| PI3Kγ | p110γ | >1000 | >100 |

| Source: Data compiled from Selleck Chemicals.[1] |

The data consistently shows that (S)-AZD6482 is a highly potent inhibitor of PI3Kβ with significant selectivity over the other Class I isoforms, particularly PI3Kα.[1][2][6] This profile makes it a valuable tool for studying the specific roles of PI3Kβ and a promising therapeutic candidate for diseases driven by this isoform.

Experimental Protocols

The characterization of the PI3K isoform selectivity of (S)-AZD6482 involves both biochemical and cell-based assays.

Biochemical (Cell-Free) Kinase Activity Assay

A common method to determine the direct inhibitory effect on the enzyme is a cell-free kinase assay.[8] An AlphaScreen-based assay has been described for evaluating (S)-AZD6482.[1]

Principle: This assay measures the enzymatic conversion of the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by recombinant human PI3K isoforms. The amount of PIP3 produced is detected using a competitive immunoassay format with Amplified Luminescent Proximity Homogeneous Assay (Alpha) technology.

Detailed Methodology:

-

Reagent Preparation:

-

Inhibitor: (S)-AZD6482 is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.[1]

-

Enzymes: Human recombinant PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes are prepared in an appropriate assay buffer.[1]

-

Substrate: A solution containing PIP2 and ATP is prepared.

-

Detection Reagents: These include biotinylated PIP3, a GST-tagged Pleckstrin Homology (PH) domain (which binds specifically to PIP3), and AlphaScreen Glutathione Donor and Streptavidin Acceptor beads.[1]

-

-

Assay Procedure:

-

The inhibitor (S)-AZD6482 at various concentrations is added to the wells of a 384-well microplate.[1]

-

The respective PI3K isoform enzyme is added to the wells, followed by the substrate solution (PIP2, ATP) to initiate the kinase reaction.

-

The plate is incubated to allow for the enzymatic conversion of PIP2 to PIP3.

-

The detection reagents (biotinylated PIP3, GST-PH domain, and AlphaScreen beads) are added to the wells.

-

-

Signal Detection and Data Analysis:

-

During a final incubation period, the AlphaScreen beads come into close proximity. The GST-PH domain binds to the Glutathione Donor beads, and if not bound by enzyme-produced PIP3, it will bind the biotinylated PIP3, which in turn is captured by the Streptavidin Acceptor beads.[1]

-

Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission.[1]

-

The PIP3 produced by the PI3K enzyme competes with the biotinylated PIP3 for binding to the GST-PH domain.[1] This competition reduces the proximity of the Donor and Acceptor beads, leading to a decrease in the AlphaScreen signal.

-

The signal intensity is measured, and the results are plotted as the percentage of inhibition versus the inhibitor concentration. The IC50 value is then calculated from the resulting dose-response curve.

-

Cell-Based Assays

Cell-based assays are crucial for confirming that the inhibitor can engage its target in a physiological context and produce a functional downstream effect.[9][10][11]

Principle: These assays measure the effect of (S)-AZD6482 on PI3K pathway activity within intact cells, typically by quantifying the phosphorylation of downstream targets like Akt (also known as Protein Kinase B).

Detailed Methodology (Akt Phosphorylation Assay):

-

Cell Culture: A suitable cell line, often one with a known dependence on the PI3Kβ pathway (e.g., PTEN-deficient cancer cells like MAD-MB-468), is cultured to an appropriate density in multi-well plates.[1][6]

-

Compound Treatment: Cells are treated with various concentrations of (S)-AZD6482 or a vehicle control (DMSO) for a specified period.

-

Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

-

Western Blotting or ELISA:

-

The levels of phosphorylated Akt (p-Akt), typically at Serine 473, and total Akt are measured.[1][7]

-

This is commonly done using Western blotting, where proteins are separated by size, transferred to a membrane, and probed with specific antibodies against p-Akt and total Akt.

-

Alternatively, an Enzyme-Linked Immunosorbent Assay (ELISA) can be used for a more high-throughput quantification.

-

-

Data Analysis: The ratio of p-Akt to total Akt is calculated for each treatment condition. The results are then used to generate a dose-response curve and determine the cellular IC50 value for the inhibition of PI3K signaling.

Visualizations: Signaling Pathways and Workflows

PI3Kβ Signaling Pathway and Inhibition by (S)-AZD6482

The diagram below illustrates the canonical PI3K signaling pathway. Growth factors or other stimuli activate Receptor Tyrosine Kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn recruit and activate PI3Kβ. PI3Kβ then phosphorylates PIP2 to generate the second messenger PIP3. PIP3 recruits and activates downstream effectors, most notably Akt, which then mediates a wide range of cellular responses, including cell survival, proliferation, and growth. (S)-AZD6482 acts as an ATP-competitive inhibitor, blocking the catalytic activity of PI3Kβ and thus preventing the downstream signaling cascade.[12]

Caption: PI3Kβ signaling pathway and its inhibition by (S)-AZD6482.

Experimental Workflow for Biochemical IC50 Determination

The following flowchart outlines the key steps in the AlphaScreen-based biochemical assay used to determine the IC50 values for (S)-AZD6482 against PI3K isoforms.

Caption: Workflow for determining PI3K isoform IC50 values.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Item - PI3 kinase and inhibitors: targeting isoform selectivity - Monash University - Figshare [bridges.monash.edu]

- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pharmacological model reveals biased dependency on PI3K isoforms for tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioagilytix.com [bioagilytix.com]

- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 11. nuvisan.com [nuvisan.com]

- 12. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of (S)-AZD6482: A Potent and Selective PI3Kβ Inhibitor

(S)-AZD6482, a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase β (PI3Kβ), has a rich and evolving history, transitioning from a promising anti-thrombotic agent to a potential therapy for ischemic stroke and a tool for cancer research. This technical guide provides an in-depth overview of its discovery, mechanism of action, preclinical and clinical development, and the experimental methodologies employed in its evaluation.

Introduction and Discovery

(S)-AZD6482 was originally developed by AstraZeneca as a therapeutic agent for the prevention of thrombosis.[1] The discovery was rooted in the understanding that PI3Kβ plays a crucial role in platelet activation and aggregation.[2] The compound was identified as a potent and selective inhibitor of the p110β catalytic subunit of PI3K.

Mechanism of Action

(S)-AZD6482 is an ATP-competitive inhibitor of PI3Kβ. The primary signaling pathway affected by (S)-AZD6482 is the PI3K/AKT pathway, which is critical for cell proliferation, survival, and metabolism. In platelets, PI3Kβ is a key downstream effector of various agonist receptors, and its inhibition leads to a reduction in platelet activation and aggregation, thereby preventing thrombus formation.[2] In the context of cancer, particularly in tumors with loss of the tumor suppressor PTEN, cancer cells become heavily reliant on the PI3Kβ isoform for survival and proliferation. By inhibiting PI3Kβ, (S)-AZD6482 can induce apoptosis and inhibit the growth of these specific cancer types.[3]

References

- 1. AZD-6482 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-AZD6482 as a Chemical Probe for PI3Kβ Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AZD6482 is a potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ). This document serves as a comprehensive technical guide for utilizing (S)-AZD6482 as a chemical probe to investigate the biological functions of PI3Kβ. The PI3K pathway is a critical signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, most notably cancer. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist (α, β, δ, and γ), each with distinct roles in cellular signaling. PI3Kβ is ubiquitously expressed and has been implicated in various cellular functions, including insulin signaling, platelet aggregation, and the growth of certain cancers, particularly those with loss of the tumor suppressor PTEN. The selectivity of (S)-AZD6482 for PI3Kβ makes it an invaluable tool for dissecting the specific contributions of this isoform to cellular physiology and pathophysiology.

Data Presentation

Table 1: In Vitro Potency and Selectivity of (S)-AZD6482

| Target | IC50 (nM) | Selectivity vs. PI3Kβ |

| PI3Kβ | 0.69 | - |

| PI3Kδ | 13.6 | ~20-fold |

| PI3Kγ | 47.8 | ~70-fold |

| PI3Kα | 136 | ~200-fold |

| PI3K-C2β | ~55 | ~80-fold |

| DNA-PK | ~55 | ~80-fold |

| Other PIKKs | >1000 | >1000-fold |

IC50 values represent the concentration of (S)-AZD6482 required to inhibit 50% of the target enzyme's activity in in vitro kinase assays. Data compiled from multiple sources.[1][2][3]

Table 2: Cellular Activity of (S)-AZD6482

| Cell Line | Genetic Background | Assay | Endpoint | IC50/EC50 (µM) |

| PTEN-deficient cancer cells | PTEN loss/mutation | Proliferation | Cell Growth | <5 |

| Wild-type PTEN cancer cells | Wild-type PTEN | Proliferation | Cell Growth | >5 |

| Human Platelets | N/A | Aggregation | Platelet Aggregation | 0.006 |

| Human Adipocytes | N/A | Glucose Uptake | Insulin-induced | 4.4 |

(S)-AZD6482 demonstrates preferential anti-proliferative activity in cancer cell lines with PTEN deficiency.[1][4]

Mandatory Visualization

PI3Kβ Signaling Pathway

Caption: The PI3Kβ signaling pathway and the inhibitory action of (S)-AZD6482.

Experimental Workflow: In Vitro Kinase Assay

Caption: A generalized workflow for an in vitro PI3Kβ kinase assay.

Experimental Protocols

In Vitro PI3Kβ Enzyme Activity Assay (Luminescence-based)

This protocol is adapted from a general kinase assay procedure and is suitable for determining the IC50 of (S)-AZD6482 against PI3Kβ.

Materials:

-

(S)-AZD6482

-

Recombinant human PI3Kβ (p110β/p85α)

-

PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

Adenosine 5'-triphosphate (ATP)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of (S)-AZD6482 in DMSO. Create a serial dilution in kinase assay buffer to achieve the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant PI3Kβ enzyme and PIP2 substrate in kinase assay buffer to the desired working concentrations.

-

Assay Plate Setup: Add 5 µL of the serially diluted (S)-AZD6482 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 10 µL of the diluted PI3Kβ enzyme solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the kinase reaction by adding 10 µL of a solution containing PIP2 and ATP to each well.

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of (S)-AZD6482 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (CCK-8)

This protocol outlines a method to assess the anti-proliferative effects of (S)-AZD6482 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PTEN-deficient and PTEN-wild-type)

-

Complete cell culture medium

-

(S)-AZD6482

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[5]

-

Compound Treatment: Treat the cells with serial dilutions of (S)-AZD6482. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]

-

CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for an additional 4 hours.[5]

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50 value by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis of AKT Phosphorylation

This protocol is for assessing the inhibition of the PI3Kβ pathway by measuring the phosphorylation of its downstream effector, AKT.

Materials:

-

Cancer cell lines

-

(S)-AZD6482

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and transfer apparatus

-

PVDF membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of (S)-AZD6482 for a specified time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-AKT or anti-total AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal for each sample.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of (S)-AZD6482 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

PTEN-deficient human cancer cells (e.g., PC-3, HCC70)

-

(S)-AZD6482

-

Vehicle for formulation (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-2 x 10⁷ cells) mixed with Matrigel into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer (S)-AZD6482 (e.g., 20 mg/kg, intraperitoneally) or vehicle to the respective groups according to the desired dosing schedule.[2]

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-AKT).

-

Data Analysis: Calculate tumor growth inhibition (TGI) and compare the tumor volumes between the treated and control groups.

Pharmacokinetic (PK) Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic profile of (S)-AZD6482 in mice.

Materials:

-

CD-1 mice or other appropriate strain

-

(S)-AZD6482

-

Formulation vehicle (for oral and/or intravenous administration)

-

Blood collection supplies (e.g., EDTA-coated microtubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Drug Administration: Administer a single dose of (S)-AZD6482 to mice via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of (S)-AZD6482 in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Ex Vivo Platelet Aggregation Assay for Pharmacodynamics (PD)

This protocol is designed to assess the pharmacodynamic effect of (S)-AZD6482 on platelet function.

Materials:

-

Human or animal whole blood

-

Anticoagulant (e.g., sodium citrate)

-

Platelet agonists (e.g., ADP, collagen)

-

Light transmission aggregometer

-

(S)-AZD6482

Procedure:

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed to obtain PRP.

-

Ex Vivo Treatment: For in vitro assessment, incubate PRP with various concentrations of (S)-AZD6482 or vehicle. For ex vivo assessment after in vivo dosing, use PRP from treated and control animals/subjects.

-

Platelet Aggregation Measurement:

-

Place the PRP samples in the aggregometer cuvettes.

-

Add a platelet agonist (e.g., ADP) to induce aggregation.

-

Measure the change in light transmission as platelets aggregate.

-

-

Data Analysis: Determine the percentage of platelet aggregation inhibition for each treatment group compared to the control. This provides a measure of the pharmacodynamic effect of (S)-AZD6482 on platelet function.[6]

Conclusion

(S)-AZD6482 is a highly potent and selective chemical probe for PI3Kβ. Its utility spans a wide range of applications, from elucidating the fundamental roles of PI3Kβ in cellular signaling to preclinical evaluation of PI3Kβ inhibition as a therapeutic strategy in oncology and thrombosis. The detailed protocols and data presented in this guide are intended to facilitate the effective use of (S)-AZD6482 in research and drug development settings. Proper experimental design and adherence to established methodologies are crucial for generating robust and reproducible data to further our understanding of PI3Kβ function.

References

- 1. datapharmaustralia.com [datapharmaustralia.com]

- 2. quantics.co.uk [quantics.co.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. ascopubs.org [ascopubs.org]

- 5. benchchem.com [benchchem.com]

- 6. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-AZD6482: A Technical Guide for Researchers

(S)-AZD6482 is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). This document provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols for research and drug development professionals.

Chemical and Physical Properties

(S)-AZD6482 is the S-enantiomer of AZD6482. The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 1173900-37-2 | [1] |

| Molecular Formula | C₂₂H₂₄N₄O₄ | [1][2] |

| Molecular Weight | 408.45 g/mol | [2][3] |

| IUPAC Name | (S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid | [1] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% | [4] |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in 1eq. HCl | [4] |

| Storage | Store at -20°C | [2][4] |

Mechanism of Action and In Vitro Activity

(S)-AZD6482 is an ATP-competitive inhibitor of PI3Kβ, exhibiting high selectivity over other PI3K isoforms.[1][2][5] Its inhibitory activity has been quantified in various cell-free and cell-based assays.

PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the plasma membrane.[7] This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets, orchestrating various cellular responses.[7] (S)-AZD6482, by selectively inhibiting the p110β catalytic subunit of PI3K, blocks the conversion of PIP2 to PIP3, thereby downregulating the entire PI3K/Akt signaling cascade.

In Vitro Inhibitory Activity

The inhibitory potency of (S)-AZD6482 against various PI3K isoforms is summarized below.

| Target | IC₅₀ (nM) | Assay Type | Reference |

| PI3Kβ | 0.69 | Cell-free | [4][8][9] |

| PI3Kδ | 13.6 | Cell-free | [4][9] |

| PI3Kγ | 47.8 | Cell-free | [4][9] |

| PI3Kα | 136 | Cell-free | [4][9] |

| DNA-PK | 420 | Cell-free | [10] |

Experimental Protocols

Detailed methodologies for key experiments involving (S)-AZD6482 are provided below.

PI3K Enzyme Inhibition Assay (AlphaScreen)

This assay quantifies the ability of (S)-AZD6482 to inhibit the enzymatic activity of PI3K isoforms.

Principle: The assay measures the PI3K-mediated conversion of PIP2 to PIP3. A competition-based AlphaScreen™ is used where biotinylated PIP3, a GST-tagged Pleckstrin Homology (PH) domain, and AlphaScreen beads form a complex that generates a signal. The PIP3 produced by the enzymatic reaction competes with the biotinylated PIP3 for binding to the PH domain, leading to a decrease in the signal.

Methodology:

-

(S)-AZD6482 is dissolved in DMSO and dispensed into 384-well plates.

-

Human recombinant PI3Kβ, PI3Kα, PI3Kγ, or PI3Kδ is added in a Tris buffer (50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, and 24 mM MgCl₂) and pre-incubated with the compound for 20 minutes.

-

A substrate solution containing PIP2 and ATP is added to initiate the enzymatic reaction.

-

After the reaction, a detection mixture containing biotinylated PIP3, GST-tagged PH domain, and AlphaScreen beads is added.

-

The plate is incubated to allow for complex formation.

-

The signal is read on a suitable plate reader with laser excitation at 680 nm.

-

The reduction in signal with increasing compound concentration is used to calculate the IC₅₀ value.[10]

Washed Platelet Aggregation (WPA) Assay

This assay assesses the anti-platelet activity of (S)-AZD6482.

Principle: Platelet aggregation is measured by changes in light absorbance in a platelet suspension after the addition of an agonist. Inhibition of aggregation by the compound is quantified.

Methodology:

-

Platelets are isolated from human blood and resuspended in Tyrode's buffer containing hirudin and apyrase to a concentration of 2 x 10¹⁵/L.

-

The platelet suspension is rested for 30 minutes at room temperature.

-

CaCl₂ is added to a final concentration of 2 mM immediately before the assay.

-

(S)-AZD6482, dissolved in DMSO, is added to a 96-well plate.

-

The washed platelet suspension is added to the wells and pre-incubated with the compound for 5 minutes.

-

Platelet aggregation is induced by adding an agonist (e.g., ADP or collagen).

-

Light absorbance at 650 nm is measured before and after a 5-minute plate shake.

-

Percent aggregation is calculated, and IC₅₀ values are determined from the concentration-response curve.[10]

Cell Growth Inhibition Assay

This type of assay evaluates the effect of (S)-AZD6482 on the proliferation of cancer cell lines.

Principle: The viability of cells is measured after a period of incubation with the compound. A decrease in cell viability indicates an anti-proliferative effect.

Methodology:

-

Cancer cell lines (e.g., human RXF393 or SW982 cells) are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of (S)-AZD6482 for a specified period (e.g., 48 hours).

-

Cell viability is assessed using a suitable method, such as an MTT or CellTiter-Glo® assay.

-

The results are used to generate a dose-response curve and calculate the IC₅₀ for growth inhibition.[10]

Conclusion

(S)-AZD6482 is a valuable research tool for investigating the role of PI3Kβ in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for studies in thrombosis and oncology, particularly in tumors with PTEN deficiency. The provided information on its chemical properties and experimental protocols serves as a guide for researchers in designing and conducting their studies.

References

- 1. medkoo.com [medkoo.com]

- 2. AZD6482 = 98 HPLC 1173900-33-8 [sigmaaldrich.com]

- 3. Azd-6482 | C22H24N4O4 | CID 44137675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. AZD 6482 | PI 3-kinase | Tocris Bioscience [tocris.com]

- 5. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pi3k signaling pathways: Topics by Science.gov [science.gov]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

(S)-AZD6482: An In-Depth Technical Guide to its In Vitro Potency and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency, IC50 values, and mechanism of action of (S)-AZD6482, a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and thrombosis.

Quantitative In Vitro Potency and IC50 Values

(S)-AZD6482 demonstrates high potency and selectivity for PI3Kβ over other Class I PI3K isoforms. The following tables summarize the reported IC50 values from various in vitro assays.

Table 1: (S)-AZD6482 IC50 Values against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Assay Type | Source |

| PI3Kβ | 0.69 | Cell-free enzyme assay | [1][2] |

| PI3Kβ | 10 | Cell-free enzyme assay | [3] |

| PI3Kδ | 13.6 | Cell-free enzyme assay | [1] |

| PI3Kδ | 80 | Cell-free enzyme assay | [4] |

| PI3Kγ | 47.8 | Cell-free enzyme assay | [1] |

| PI3Kγ | 1090 (1.09 µM) | Cell-free enzyme assay | [4] |

| PI3Kα | 136 | Cell-free enzyme assay | [1] |

| PI3Kα | 870 | Cell-free enzyme assay | [4] |

Table 2: (S)-AZD6482 Cellular and Functional IC50 Values

| Cell Line/Assay Type | Endpoint | IC50 (µM) | Source |

| Washed Platelet Aggregation | Platelet Aggregation Inhibition | 0.006 | [4] |

| MDA-MB-468 cells | Inhibition of Ser473 Akt phosphorylation | 0.04 | [4] |

| RXF393 human cell line | Growth Inhibition | 0.01154 | [4] |

| SW982 human cell line | Growth Inhibition | 0.03584 | [4] |

| Human Adipocytes | Inhibition of insulin-induced glucose uptake | 4.4 | [5][6] |

Signaling Pathway

(S)-AZD6482 exerts its effects by inhibiting the PI3K/Akt signaling pathway, a critical cascade that regulates numerous cellular processes including cell growth, proliferation, survival, and metabolism. By selectively targeting the PI3Kβ isoform, (S)-AZD6482 blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of (S)-AZD6482.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the potency and mechanism of action of (S)-AZD6482.

PI3K Enzyme Inhibition Assay (AlphaScreen)

This assay quantifies the ability of (S)-AZD6482 to inhibit the enzymatic activity of PI3K isoforms. The assay measures the production of PIP3 from PIP2.

Caption: Workflow for the PI3K AlphaScreen-based enzyme inhibition assay.

Protocol:

-

Compound Preparation: Prepare a serial dilution of (S)-AZD6482 in DMSO.

-

Assay Plate Preparation: Add 50 nL of the compound solution to the wells of a 384-well plate. Include wells with DMSO only for negative controls (100% activity) and wells with a known potent PI3K inhibitor for positive controls (0% activity).

-

Enzyme Addition: Add 5 µL of the respective PI3K isoform solution (e.g., 2 ng/µL in Assay Buffer) to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add 5 µL of a substrate mix containing PIP2 (e.g., 50 µM) and ATP (e.g., 25 µM) in Assay Buffer to each well to start the kinase reaction.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing EDTA and biotinylated PIP3.

-

Detection: Add a detection solution containing GST-tagged pleckstrin homology (PH) domain and the two AlphaScreen beads (streptavidin-coated donor beads and anti-GST acceptor beads).

-

Incubation: Incubate the plate in the dark for a minimum of 5 hours.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: The amount of PIP3 produced is inversely proportional to the AlphaScreen signal. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Washed Platelet Aggregation (WPA) Assay

This assay assesses the effect of (S)-AZD6482 on platelet function by measuring its ability to inhibit agonist-induced platelet aggregation.

Protocol:

-

Platelet Isolation:

-

Draw human whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

-

Treat the PRP with a platelet inhibitor (e.g., prostacyclin) and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

-

Resuspend the platelet pellet in a Tyrode's buffer containing apyrase and hirudin to a final concentration of 2 x 10^8 platelets/mL.

-

Allow the washed platelets to rest at room temperature for 30 minutes.

-

-

Aggregation Assay:

-

Just prior to the assay, add CaCl2 to the platelet suspension to a final concentration of 2 mM.

-

Add various concentrations of (S)-AZD6482 (dissolved in DMSO) to a 96-well plate.

-

Add the washed platelet suspension to the wells and pre-incubate with the compound for 5 minutes at 37°C.

-

Induce platelet aggregation by adding an agonist (e.g., ADP, collagen, or thrombin).

-

Measure the change in light transmission over time using a microplate aggregometer.

-

-

Data Analysis: The extent of platelet aggregation is measured as the maximum change in light transmission. Calculate the percent inhibition of aggregation for each concentration of (S)-AZD6482 and determine the IC50 value.

Cell Growth Inhibition Assay (MTT Assay)

This assay determines the effect of (S)-AZD6482 on the proliferation of cancer cell lines, such as the PTEN-deficient MDA-MB-468 breast cancer cell line.

Protocol:

-

Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of (S)-AZD6482 for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control and determine the IC50 value.

Akt Phosphorylation Assay (Western Blot)

This assay measures the inhibition of the PI3K/Akt pathway in cells by detecting the phosphorylation status of Akt.

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Protocol:

-

Cell Culture and Treatment:

-

Seed MDA-MB-468 cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of (S)-AZD6482 for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-pAkt Ser473) overnight at 4°C.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

-

Data Analysis: Quantify the band intensities using densitometry software. The level of Akt phosphorylation is expressed as the ratio of the p-Akt signal to the total Akt signal.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Sericin inhibits MDA-MB-468 cell proliferation via the PI3K/Akt pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet Isolation and Activation Assays [bio-protocol.org]

- 6. genscript.com [genscript.com]

(S)-AZD6482: A Technical Guide to Preclinical Oncology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AZD6482 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers. Notably, tumors with loss-of-function mutations in the tumor suppressor gene PTEN (phosphatase and tensin homolog) often exhibit hyperactivation of the PI3K pathway, with a particular dependence on the PI3Kβ isoform. This dependency makes (S)-AZD6482 a promising therapeutic candidate for PTEN-deficient malignancies. This technical guide provides a comprehensive overview of the preclinical oncology studies of (S)-AZD6482, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action

(S)-AZD6482 exerts its anti-tumor effects by selectively inhibiting the kinase activity of PI3Kβ. In PTEN-deficient tumors, the loss of PTEN's phosphatase activity leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K. This accumulation results in the constitutive activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and resistance to apoptosis. By inhibiting PI3Kβ, (S)-AZD6482 reduces the levels of PIP3, leading to the deactivation of AKT and its downstream effectors, thereby inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, recent studies have indicated that (S)-AZD6482 can modulate the tumor microenvironment, promoting an anti-tumor immune response.

Figure 1: (S)-AZD6482 inhibits the PI3Kβ/AKT signaling pathway.

Quantitative Data

In Vitro Efficacy

(S)-AZD6482 has demonstrated potent and selective inhibitory activity against PI3Kβ and anti-proliferative effects across a range of cancer cell lines, with particular sensitivity observed in PTEN-deficient models.

Table 1: Inhibitory Activity of (S)-AZD6482 against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| PI3Kβ | 0.69 |

| PI3Kδ | 13.6 |

| PI3Kγ | 47.8 |

| PI3Kα | 136 |

Table 2: Anti-proliferative Activity of (S)-AZD6482 in Glioblastoma Cell Lines

| Cell Line | PTEN Status | IC50 (µM) |

| U87 | Mutated | 9.061 |

| U118 | Mutated | 7.989 |

Data from the Genomics of Drug Sensitivity in Cancer (GDSC) database reveals a broad range of sensitivities to (S)-AZD6482 across a large panel of cancer cell lines. This data can be accessed through the GDSC portal for specific cell lines of interest.

In Vivo Efficacy

Preclinical in vivo studies have shown the anti-tumor activity of (S)-AZD6482, particularly in PTEN-deficient tumor models.

Table 3: Summary of In Vivo Studies with (S)-AZD6482

| Cancer Type | Animal Model | Treatment | Key Findings |

| Breast Cancer | Syngeneic mouse model (PTEN/p53-deficient) | (S)-AZD6482 and anti-PD-1 antibody | Strong synergy in inhibiting tumor growth, with complete responses in up to 50% of mice[1]. Elicited anti-tumor immunity. |

| Prostate Cancer | Mouse model of PTEN-deficient prostate cancer | (S)-AZD6482 (20 mg/kg, daily) | Significantly decreased tumor burden and invasive lesions. Reduced phosphorylation of AKT. |

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for (S)-AZD6482 in preclinical oncology models are not extensively reported in publicly available literature. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and for designing effective dosing regimens. Researchers are encouraged to perform dedicated pharmacokinetic studies in their specific tumor models.

Experimental Protocols

The following sections provide an overview of the methodologies employed in key preclinical studies of (S)-AZD6482. Where specific details were not available in the cited literature, a general protocol is provided as a template.

In Vitro Cell Proliferation Assay (General Protocol)

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of (S)-AZD6482 or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis for Phospho-AKT and Phospho-STAT3

-

Cell Lysis: Cells or tumor tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-AKT (S473), total AKT, phospho-STAT3 (Y705), and total STAT3.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Note: Specific antibody concentrations and catalog numbers should be optimized for each experiment.

In Vivo Tumor Xenograft Study

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) or syngeneic models are used.

-

Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups. (S)-AZD6482 is administered via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Analysis: Tumor weights and volumes are compared between treatment and control groups. Tumors may be harvested for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry).

Figure 2: A typical workflow for an in vivo xenograft study.

Conclusion

The preclinical data for (S)-AZD6482 strongly support its development as a targeted therapy for PTEN-deficient cancers. Its potent and selective inhibition of PI3Kβ leads to the suppression of the pro-survival AKT signaling pathway and demonstrates significant anti-tumor efficacy in relevant preclinical models. The synergistic effect observed with immunotherapy opens promising avenues for combination therapies. Further investigation into the preclinical pharmacokinetics and the development of robust pharmacodynamic biomarkers will be crucial for the successful clinical translation of (S)-AZD6482. This guide provides a foundational understanding for researchers and drug development professionals to design and interpret further preclinical studies of this promising anti-cancer agent.

References

Methodological & Application

Application Notes and Protocols for (S)-AZD6482 in In Vitro Cell Culture Assays

Introduction

(S)-AZD6482 is a potent, selective, and ATP-competitive inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Hyperactivation of this pathway, often due to the loss of the tumor suppressor PTEN or mutations in PI3K genes, is a common feature in many human cancers.[4][5] (S)-AZD6482 selectively targets PI3Kβ, making it a valuable tool for investigating the role of this specific isoform in various cellular contexts, particularly in PTEN-deficient cancers where signaling is driven by PI3Kβ.[6] It has shown efficacy in blocking Akt signaling, inhibiting tumor growth, and also exhibits anti-thrombotic activity by affecting platelet aggregation.[6][7]

These application notes provide detailed protocols for utilizing (S)-AZD6482 in common in vitro cell culture assays to assess its effects on cell viability, signal transduction, and cell migration.

Mechanism of Action

(S)-AZD6482 exerts its effect by inhibiting the kinase activity of PI3Kβ. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt. This blockade of the PI3K/Akt cascade leads to decreased cell proliferation and survival.[3][4][8]

Data Presentation

Quantitative Inhibitory Potency of (S)-AZD6482

The inhibitory activity of (S)-AZD6482 has been quantified against various PI3K isoforms in cell-free enzyme activity assays.

| Target Isoform | IC₅₀ Value (nM) | Selectivity vs. PI3Kβ | Reference(s) |

| PI3Kβ | 0.69 - 10 | - | [6][9][10] |

| PI3Kδ | 13.6 - 80 | ~20-115 fold | [6][9] |

| PI3Kγ | 47.8 - 1,090 | ~70-1580 fold | [6][9] |

| PI3Kα | 136 - 870 | ~200-1260 fold | [6][9] |

| DNA-PK | 420 | ~600 fold | [9] |

In Vitro Cellular Activity of (S)-AZD6482

The potency of (S)-AZD6482 has been evaluated in various cell-based assays.

| Cell Line | Assay Type | Endpoint | IC₅₀ Value (µM) | Reference(s) |

| MDA-MB-468 | Signaling | Inhibition of Akt (Ser473) Phosphorylation | 0.04 | [9] |

| RXF393 | Cell Viability | Growth Inhibition | 0.01154 | [9] |

| SW982 | Cell Viability | Growth Inhibition | 0.03584 | [9] |

| Human Platelets | Functional | Washed Platelet Aggregation | 0.006 | [9] |

| U87 / U118 (Glioma) | Cell Viability | Dose-dependent cytotoxicity observed | 0.625 - 40 (Conc. Range) | [5][11] |

Application Notes

Reagent Preparation and Storage

-

(S)-AZD6482 Stock Solution : Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving (S)-AZD6482 powder in anhydrous DMSO.[3][9][11] Sonicate briefly if necessary to ensure complete dissolution.

-

Storage : Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] When stored properly, the solution is stable for extended periods.

-

Working Solutions : On the day of the experiment, prepare fresh serial dilutions of the stock solution in a complete cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.

Cell Line Selection

-

(S)-AZD6482 is particularly effective in cancer cell lines with a PTEN-deficient background. The loss of the PTEN tumor suppressor leads to an accumulation of PIP3 and a dependency on PI3Kβ signaling for survival.[6]

-

Recommended Cell Lines :

-

Always perform baseline characterization of your cell line to confirm PTEN status and basal Akt phosphorylation levels.

General Assay Considerations

-

Cell Seeding : Ensure cells are in the logarithmic growth phase and have reached 70-80% confluency before beginning an experiment.[3] Seed cells at a density that prevents them from becoming over-confluent during the treatment period. Allow cells to adhere overnight before adding the compound.[3]

-

Treatment Duration : The incubation time will vary depending on the assay.

-

Controls : Always include a vehicle control (medium with the same final concentration of DMSO) and untreated controls in every experiment.

Experimental Protocols

Protocol 1: Cell Viability Assay (Luminescence-Based, e.g., CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Methodology

-

Cell Seeding : Seed 5,000-10,000 cells per well in a 96-well, white, clear-bottom plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3]

-

Inhibitor Treatment : The next day, treat the cells with a serial dilution of (S)-AZD6482 (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO).

-

Incubation : Incubate the plate for 48-72 hours.[3]

-

Lysis and Signal Reading : a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.[3]

-

Data Analysis : Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine the effect of (S)-AZD6482 on the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt (e.g., at Serine 473) and its downstream targets.[5]

Methodology

-

Cell Culture and Treatment : Seed cells in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with the desired concentrations of (S)-AZD6482 or vehicle control for 2-6 hours.[3][10]

-

Cell Lysis : After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.[3]

-

Protein Quantification : Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.

-

Analysis : Quantify the band intensities using image analysis software. Normalize the p-Akt signal to the total Akt signal to determine the relative inhibition of phosphorylation.

Protocol 3: Cell Migration (Wound Healing) Assay

This assay assesses the effect of (S)-AZD6482 on cell migration, a key process in cancer metastasis.[5]

Methodology

-

Create Monolayer : Seed cells in a 6-well or 12-well plate at a high density to form a confluent monolayer.

-

Create Wound : Once confluent, use a sterile p200 pipette tip to make a straight scratch through the center of the monolayer.

-

Treatment : Wash the wells gently with PBS to remove floating cells. Replace the PBS with a fresh medium containing different concentrations of (S)-AZD6482 or a vehicle control. A low-serum medium is often used to minimize cell proliferation effects.

-

Imaging : Immediately capture images of the scratch at defined locations (mark the plate for reference). This is the 0-hour time point.

-

Incubation : Return the plate to the incubator for 24-48 hours.

-

Final Imaging : After incubation, capture images of the same locations as the 0-hour time point.

-

Analysis : Use image analysis software (like ImageJ) to measure the area of the scratch at both time points. Calculate the percentage of wound closure to quantify cell migration. Compare the closure rate in treated samples to the vehicle control.

References

- 1. researchgate.net [researchgate.net]

- 2. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. AZD 6482 | KIN-193 | p110 | PI3Kβ Inhibitor | TargetMol [targetmol.com]

Application Notes & Protocols: (S)-AZD6482 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, with an IC50 of approximately 10 nM.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism; its hyperactivation is a common feature in many human cancers.[2] Tumors with a loss-of-function mutation in the PTEN (Phosphatase and Tensin homolog) gene are often highly dependent on the PI3Kβ isoform for survival and growth.[3][4][5] PTEN normally antagonizes the PI3K pathway; its absence leads to constitutive pathway activation. (S)-AZD6482 selectively targets this dependency, making it a promising therapeutic agent for PTEN-deficient cancers.[1][6] These application notes provide a comprehensive guide for utilizing (S)-AZD6482 in preclinical mouse xenograft models to evaluate its anti-tumor efficacy.

Mechanism of Action and Signaling Pathway

(S)-AZD6482 is an ATP-competitive inhibitor that binds to the p110β catalytic subunit of the PI3K enzyme.[7] In PTEN-deficient cells, the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is unchecked. The accumulation of PIP3 at the plasma membrane recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates that promote cell cycle progression (e.g., by downregulating GSK-3β and upregulating Cyclin D1), inhibit apoptosis (e.g., by inhibiting Bad and activating Bcl-2), and stimulate protein synthesis and cell growth via the mTOR complex.[2] By inhibiting PI3Kβ, (S)-AZD6482 blocks the production of PIP3, leading to the suppression of AKT phosphorylation and the inactivation of the entire downstream signaling cascade, ultimately resulting in decreased cell proliferation and increased apoptosis in susceptible tumor cells.[2]

Caption: PI3Kβ signaling pathway and the inhibitory action of (S)-AZD6482.

Quantitative Data from Preclinical Xenograft Studies

(S)-AZD6482 has demonstrated significant single-agent anti-tumor activity in mouse xenograft models of PTEN-deficient cancers. The table below summarizes key quantitative data from representative studies.

| Cell Line | Cancer Type | PTEN Status | Mouse Model | Dosage & Route | Vehicle / Formulation | Efficacy Outcome | Reference |

| PC3 | Prostate Cancer | Null | Athymic Nude | 20 mg/kg, i.p., BID | 7.5% NMP, 40% PEG400, 52.5% ddH₂O | Significant tumor growth inhibition | [1][8] |

| HCC70 | Breast Cancer | Null | Athymic Nude | 20 mg/kg, i.p., BID | Not Specified | Significant tumor growth inhibition | [1][6] |

| HCC1954 | Breast Cancer | Wild-Type | Athymic Nude | 20 mg/kg, i.p., BID | Not Specified | No significant tumor growth inhibition | [1] |

| PP Model | Breast Cancer | Null | Syngeneic | 80 mg/kg, p.o., QD | 10% NMP, 90% PEG300 | Down-regulated AKT and STAT3 phosphorylation; Synergized with anti-PD-1 | [4] |

Abbreviations: PTEN (Phosphatase and Tensin homolog); i.p. (intraperitoneal); p.o. (oral gavage); BID (twice daily); QD (once daily); NMP (1-methyl-2-pyrrolidinone); PEG (polyethylene glycol).

Experimental Protocols

This section provides detailed protocols for conducting a mouse xenograft study to evaluate the efficacy of (S)-AZD6482.

Materials and Reagents

-

Compound: (S)-AZD6482

-

Cell Line: PTEN-deficient human cancer cell line (e.g., PC3 or HCC70)

-

Animals: 6-8 week old female immunodeficient mice (e.g., Athymic Nude, NOD/SCID)

-

Cell Culture Media: RPMI-1640 or DMEM, 10% FBS, 1% Penicillin-Streptomycin

-

Vehicle Components: 1-methyl-2-pyrrolidinone (NMP), Polyethylene glycol 300 or 400 (PEG300/PEG400), sterile water (ddH₂O) or 0.5% methylcellulose.[8]

-

Other: Matrigel (optional, for enhancing tumor take-rate), sterile PBS, syringes, needles, calipers, isoflurane anesthesia.

Experimental Workflow Diagram

References

- 1. AZD 6482 | KIN-193 | p110 | PI3Kβ Inhibitor | TargetMol [targetmol.com]

- 2. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors | BioWorld [bioworld.com]

- 4. PI3Kβ controls immune evasion in PTEN-deficient breast tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]